molecular formula C12H16BrNO2S B3005467 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine CAS No. 364736-61-8

1-(5-Bromo-2-methylphenyl)sulfonylpiperidine

Cat. No.: B3005467
CAS No.: 364736-61-8
M. Wt: 318.23
InChI Key: FRBFAISHCPYJII-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)sulfonylpiperidine is a chemical compound with the molecular formula C12H16BrNO2S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine typically involves the reaction of 5-bromo-2-methylbenzenesulfonyl chloride with piperidine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and efficiency.

Chemical Reactions Analysis

1-(5-Bromo-2-methylphenyl)sulfonylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids or sulfonates.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-(5-Bromo-2-methylphenyl)sulfonylpiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(5-Bromo-2-methylphenyl)sulfonylpiperidine can be compared with other similar compounds, such as:

  • 1-(3-Bromo-5-methylphenylsulfonyl)piperidine
  • 1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine

These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring

Properties

IUPAC Name

1-(5-bromo-2-methylphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-10-5-6-11(13)9-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBFAISHCPYJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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